Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate
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Overview
Description
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate is an organophosphorus compound that features a brominated furan ring attached to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate typically involves the reaction of 4-bromofuran-2-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the phosphite attacks the carbonyl carbon of the aldehyde, followed by proton transfer and elimination of water to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Diethyl [(4-bromofuran-2-yl)(oxo)methyl]phosphonate.
Reduction: Diethyl [(furan-2-yl)(hydroxy)methyl]phosphonate.
Substitution: Diethyl [(4-substituted furan-2-yl)(hydroxy)methyl]phosphonate.
Scientific Research Applications
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate depends on its specific application. In biochemical contexts, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The bromine atom and the phosphonate group can participate in various interactions, such as hydrogen bonding and electrostatic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(4-fluorofuran-2-yl)(hydroxy)methyl]phosphonate
- Diethyl [(4-chlorofuran-2-yl)(hydroxy)methyl]phosphonate
- Diethyl [(4-iodofuran-2-yl)(hydroxy)methyl]phosphonate
Uniqueness
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than other halogens, which can affect the compound’s electronic properties and its behavior in chemical reactions.
Properties
CAS No. |
113327-63-2 |
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Molecular Formula |
C9H14BrO5P |
Molecular Weight |
313.08 g/mol |
IUPAC Name |
(4-bromofuran-2-yl)-diethoxyphosphorylmethanol |
InChI |
InChI=1S/C9H14BrO5P/c1-3-14-16(12,15-4-2)9(11)8-5-7(10)6-13-8/h5-6,9,11H,3-4H2,1-2H3 |
InChI Key |
CGSHMLLGXACZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CO1)Br)O)OCC |
Origin of Product |
United States |
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